molecular formula C10H12O B13394571 3-(1-buten-1-yl)Phenol

3-(1-buten-1-yl)Phenol

Cat. No.: B13394571
M. Wt: 148.20 g/mol
InChI Key: NQDIPEZLIPEBNC-UHFFFAOYSA-N
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Description

3-(1-Buten-1-yl)Phenol is a phenolic compound of significant interest in chemical and pharmacological research, particularly in the study of structure-activity relationships within phenolic monomers. Phenolic compounds are a large family of natural and synthetic substances with known biological activities, most notably their antioxidant properties . The specific structure of 3-(1-Buten-1-yl)Phenol, featuring a phenol group with an alkenyl side chain, is a key pharmacophore that influences its physical and chemical behavior. Research into similar phenolic structures has shown that the presence of specific substituents, such as an α,β-unsaturated chain, can significantly enhance the stabilization of the phenoxyl radical generated during antioxidant reactions, thereby increasing the compound's efficacy . Furthermore, such phenolic monomers serve as core structures for the synthesis of more complex dimers and natural-like molecules, like hydroxylated biphenyls, which are explored for their enhanced potential to reduce oxidative stress . Beyond bioactivity, phenolic compounds are also investigated for their material science applications. Their linear and nonlinear optical properties, including dipole moment and hyperpolarizability, are key areas of study for the development of advanced optical materials . This compound is provided as a high-purity material to support these advanced investigations in synthetic chemistry, drug discovery, and materials science. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-but-1-enylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h3-8,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIPEZLIPEBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

EAS is a common method for synthesizing alkylated phenols. The reaction involves the use of an alkylating agent, such as 1-buten-1-yl chloride or its equivalents, in the presence of a catalyst like boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃).

Reaction Conditions:

  • Catalyst: BF₃·OEt₂ or AlCl₃
  • Solvent: Diethyl ether or dichloromethane
  • Temperature: Typically around 0°C to room temperature
  • Yield: Moderate, depending on the specific conditions and catalyst used

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is another method used for introducing alkyl groups onto aromatic rings. This process requires an alkyl halide and a Lewis acid catalyst.

Reaction Conditions:

  • Catalyst: AlCl₃
  • Solvent: Carbon disulfide or dichloromethane
  • Temperature: Room temperature to elevated temperatures
  • Yield: Varies based on the catalyst and reaction conditions

Synthesis Pathways

Direct Alkylation of Phenol

Direct alkylation involves reacting phenol directly with an alkylating agent. This method is straightforward but may require careful control of reaction conditions to avoid over-alkylation.

Example Reaction:
$$ \text{Phenol} + \text{1-Buten-1-yl Chloride} \xrightarrow{\text{AlCl}_3} \text{3-(1-Buten-1-yl)Phenol} $$

Two-Step Synthesis via Intermediate Formation

In some cases, a two-step process may be more efficient, involving the formation of an intermediate compound before converting it into the desired product.

Example Intermediate Formation:

Analysis and Purification

After synthesis, the crude product is typically purified using techniques such as column chromatography or distillation under reduced pressure.

Chromatographic Purification

  • Mobile Phase: Petroleum ether and ethyl acetate in varying ratios
  • Stationary Phase: Silica gel
  • Yield: Depends on the purity of the starting materials and efficiency of separation

Distillation

  • Conditions: Reduced pressure, typically around 1-10 mmHg
  • Temperature Range: Depends on the boiling point of the compound, usually between 50°C to 150°C

Data Table: Synthesis Conditions and Yields

Method Catalyst Solvent Temperature Yield
EAS BF₃·OEt₂ Diethyl Ether 0°C to RT 15-30%
Friedel-Crafts AlCl₃ Carbon Disulfide RT to 50°C 20-40%
Direct Alkylation AlCl₃ Dichloromethane RT 10-25%

Chemical Reactions Analysis

Types of Reactions

3-(1-buten-1-yl)Phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The butenyl group can be reduced to form saturated derivatives.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated phenolic compounds.

    Substitution: Various substituted phenols depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(1-buten-1-yl)Phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The butenyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups LogP Applications Safety Profile
3-(1-Buten-1-yl)Phenol (Hypothetical) Not Available ~148.2* Phenol, butenyl ~2.8† Intermediate, materials science Likely irritant (based on analogs)
3-(2-Methyl-2-propen-1-yl)-phenol, 1-acetate 890097-83-3 ~206.3 Phenol acetate, methylpropenyl N/A Laboratory synthesis Acute toxicity (H302), skin/eye irritant (H315, H319)
3-(1-Hydroxypent-2-en-3-yl)phenol 1899171-61-9 178.2 Phenol, hydroxypentenyl N/A Pharmaceuticals, agrochemicals High purity (≥95%), no hazards listed
3-(2-Methylpent-4-en-2-yl)phenol 81194-51-6 ~190.3 Phenol, dimethylbutenyl 3.25 Material science, hydrophobic agents No specific hazards reported
(R)-3-(1-(Dimethylamino)ethyl)phenol 78507-19-4 ~179.3 Phenol, dimethylaminoethyl N/A Chiral intermediates, drug discovery Potential respiratory irritant

*Calculated based on phenol (94.11 g/mol) + C₄H₇ (55.1 g/mol). †Estimated from analogs with similar substituents.

Structural and Reactivity Differences

  • 3-(1-Buten-1-yl)Phenol vs. 3-(2-Methyl-2-propen-1-yl)-phenol, 1-acetate: The latter’s acetate ester reduces phenolic reactivity (e.g., hydrogen bonding), while the methylpropenyl group introduces steric hindrance. This makes the acetate less polar and more stable but introduces toxicity risks .
  • 3-(1-Buten-1-yl)Phenol vs. This increases suitability for pharmaceutical applications, such as drug derivatization .
  • 3-(1-Buten-1-yl)Phenol vs. 3-(2-Methylpent-4-en-2-yl)phenol: The dimethylbutenyl substituent in the latter raises LogP significantly (3.25 vs.

Biological Activity

3-(1-buten-1-yl)phenol, also known as 4-(3-buten-1-yl)phenol, is an organic compound with notable biological activities attributed to its phenolic structure and the presence of a butenyl side chain. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 3-(1-buten-1-yl)phenol is C₁₀H₁₂O. Its structure features a phenolic ring with a butenyl group at the para position, which enhances its reactivity and biological effects. The phenolic hydroxyl group plays a crucial role in its biological activities by acting as a scavenger for free radicals and modulating various enzymatic pathways involved in inflammation and cellular signaling .

Biological Activities

Antioxidant Activity

Research indicates that 3-(1-buten-1-yl)phenol exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause oxidative stress and damage cellular components. Studies have shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative damage .

Antimicrobial Properties

The antimicrobial activity of 3-(1-buten-1-yl)phenol has been explored in various studies. It has demonstrated efficacy against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial membranes and inhibit growth has been linked to its phenolic structure, which is known for its antimicrobial properties .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, 3-(1-buten-1-yl)phenol has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against bacteria and fungi; disrupts membranes
Anti-inflammatoryInhibits pro-inflammatory cytokines; COX inhibition

Case Studies

Several case studies have highlighted the biological activity of 3-(1-buten-1-yl)phenol:

  • Antioxidant Efficacy : A study conducted on various phenolic compounds found that 3-(1-buten-1-yl)phenol exhibited higher antioxidant capacity compared to other similar compounds, indicating its potential use in food preservation and health supplements.
  • Antimicrobial Testing : In vitro tests revealed that 3-(1-buten-1-yl)phenol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential application as a natural preservative in pharmaceuticals and cosmetics.
  • Anti-inflammatory Mechanism : Research investigating the anti-inflammatory effects of this compound showed that it significantly reduced the levels of TNF-alpha in cultured macrophages, pointing to its potential role in managing inflammatory conditions.

Q & A

Q. How should researchers address regulatory compliance when publishing data on 3-(1-buten-1-yl)Phenol?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Cite standardized identifiers (e.g., CAS 763-32-6 for related butenol derivatives) and reference public databases like NIST Chemistry WebBook for spectral data. Disclose synthesis protocols and purity metrics to meet journal guidelines .

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